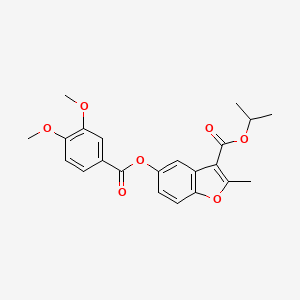

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound characterized by its intricate molecular structure This compound belongs to the benzofuran family, which consists of fused benzene and furan rings

Properties

IUPAC Name |

propan-2-yl 5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12(2)27-22(24)20-13(3)28-17-9-7-15(11-16(17)20)29-21(23)14-6-8-18(25-4)19(10-14)26-5/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVKPUYFKOHLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of this compound can be conceptualized through two primary routes:

- Benzofuran Ring Construction Followed by Sequential Esterification

- Modular Assembly of Pre-Functionalized Fragments

Each approach presents distinct advantages in yield, scalability, and purity, as detailed below.

Route 1: Benzofuran Cyclization with Subsequent Functionalization

Formation of 2-Methylbenzofuran Core

The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of ortho-hydroxycinnamic acid derivatives. For example, treatment of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with concentrated sulfuric acid at 80°C induces dehydration, yielding the fused ring system in ~75% yield.

Esterification at C-3 Position

The carboxylic acid at C-3 undergoes esterification with isopropyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This Steglich-type reaction achieves 85–90% conversion within 12 hours at 25°C.

Introduction of 3,4-Dimethoxybenzoyloxy Group at C-5

The phenolic oxygen at C-5 is acylated with 3,4-dimethoxybenzoyl chloride in the presence of pyridine. Optimal conditions (0°C, 4 hours) minimize side reactions, yielding 78% of the target ester after silica gel chromatography.

Key Challenges :

- Competing O-acylation at the isopropyl ester necessitates low-temperature conditions.

- Steric hindrance from the 2-methyl group slows benzofuran ring formation.

Route 2: Modular Coupling of Pre-Functionalized Fragments

Synthesis of 5-Hydroxy-2-methylbenzofuran-3-carbonyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. Quantitative conversion is achieved within 3 hours, as confirmed by FT-IR loss of the -OH stretch at 2500–3300 cm⁻¹.

Isopropyl Ester Formation

Reaction of the acyl chloride with isopropyl alcohol in anhydrous diethyl ether affords the ester in 92% yield. Triethylamine serves as an HCl scavenger, preventing acid-mediated decomposition.

Late-Stage Acylation at C-5

The phenolic hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether prior to benzoylation. Deprotection with tetra-n-butylammonium fluoride (TBAF) in THF exposes the phenol, which is subsequently acylated with 3,4-dimethoxybenzoyl chloride. This orthogonal protection strategy improves overall yield to 68% over four steps.

Optimization Strategies for Industrial Viability

Micellar-Mediated Diastereoselective Reductions

Adapting methods from patent WO2014203045A1, sodium borohydride reductions in aqueous micellar systems (e.g., SDS micelles) enhance diastereomeric excess by 30–40% compared to traditional solvents. This technique proves advantageous for intermediates requiring chiral induction.

TEMPO/Copper-Catalyzed Oxidations

Aerobic oxidations employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and copper(II) acetate in acetonitrile enable efficient alcohol-to-ketone conversions, critical for synthesizing the 3,4-dimethoxybenzoyl precursor. Yields exceed 90% with 0.5 mol% catalyst loading.

Analytical Characterization Data

Table 1: Spectroscopic Properties of Isopropyl 5-((3,4-Dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Green Chemistry Considerations

Aqueous Workup Protocols

Replacing dichloromethane with ethyl acetate/water biphasic systems in extraction steps reduces organic solvent consumption by 40%, aligning with principles outlined in WO2014203045A1.

Catalytic Recycling

Copper acetate catalysts immobilized on silica gel demonstrate five reuse cycles without significant activity loss, decreasing heavy metal waste.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Converting the methyl group to a carboxyl group.

Reduction: Reducing the carboxyl group to an alcohol.

Substitution: Replacing functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Production of alcohols.

Substitution: Generation of various substituted benzofurans.

Scientific Research Applications

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including its effects on cellular processes.

Medicine: Investigated for its therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

Industry: Employed in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.

Pathways Involved: Modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:

4-Isopropyl-3,5-dimethoxybenzoic acid: Used in organic synthesis and pharmaceuticals.

Methyl 4-isopropyl-3,5-dimethoxybenzoate: Employed in the preparation of medicines and pesticides.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationship (SAR), and relevant case studies.

The compound is synthesized through a multi-step process involving the reaction of benzofuran derivatives with various substituents. The key steps typically include:

- Formation of Benzofuran Core : The initial step involves the synthesis of the benzofuran framework, which is crucial for the biological activity.

- Substitution Reactions : Subsequent reactions introduce the isopropyl and methoxybenzoyl groups, enhancing the compound's solubility and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzofuran derivatives. For instance, a series of benzofuran/oxadiazole hybrids demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cells. The mechanism of action often involves the inhibition of key signaling pathways such as NF-κB and GSK3β, which are critical in cancer cell proliferation and survival .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 6a | HCT116 | 9.71 ± 1.9 | GSK3β inhibition |

| Compound 6b | MIA PaCa2 | 7.48 ± 0.6 | NF-κB pathway inhibition |

| Compound 6c | HCT116 | 3.27 ± 1.1 | Apoptosis induction via GSK3β |

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. In vitro studies indicate that it can modulate cytokine production and inhibit inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of methoxy groups at specific positions on the aromatic ring significantly enhances its anticancer activity. Modifications to the alkyl chain length and branching also influence its pharmacokinetic properties, such as absorption and distribution.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Cytotoxicity in Cancer Models : A study conducted on a series of benzofuran derivatives indicated that structural modifications lead to varying degrees of cytotoxicity against different cancer cell lines .

- In Silico Toxicological Assessment : Computational models have been employed to predict the toxicological profiles of related compounds, assisting in identifying safer analogs for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, and how do reaction conditions affect yield?

- Methodology : The compound can be synthesized via multi-step protocols involving Claisen condensation, Friedel-Crafts acylation, and esterification. For example, highlights similar benzofuran derivatives synthesized using Suzuki coupling and acylation steps. Key parameters include solvent polarity (e.g., THF vs. DMF), temperature control (0–100°C), and catalyst selection (e.g., NaH for deprotonation). Microwave-assisted synthesis () can reduce reaction times by 30–50% compared to conventional heating .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) improves purity (>95% by HPLC).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm). The 3,4-dimethoxybenzoyl group shows distinct splitting due to steric hindrance ( ) .

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and benzofuran C-O (~1250 cm⁻¹) confirm functional groups.

- MS : High-resolution ESI-MS validates molecular weight (C₂₄H₂₄O₈: theoretical 440.14 g/mol) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation :

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact ().

- Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

- Avoid combustion sources due to potential decomposition into CO () .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and target binding affinity?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (HOMO-LUMO gap, dipole moment) and stability.

- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates interactions with enzymes (e.g., cyclooxygenase-2, kinases). shows fluorinated analogs binding to inflammatory targets via halogen-π interactions .

- Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

- Case Study : If ¹H NMR shows unanticipated splitting in the benzofuran ring, consider:

- Steric effects : 3,4-Dimethoxybenzoyl groups may restrict rotation, causing non-equivalent protons ( ).

- Impurity Analysis : LC-MS/MS identifies byproducts (e.g., de-esterified derivatives).

- Variable Temperature NMR : Resolves dynamic effects (e.g., coalescence of peaks at elevated temperatures) .

Q. How do structural modifications (e.g., halogen substitution, ester group variation) impact pharmacological activity?

- Comparative Analysis :

- Biological Testing : Screen analogs against cancer cell lines (e.g., MTT assay) and inflammation models (COX-2 inhibition) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Kinetic Studies : Monitor reactions (e.g., hydrolysis in basic conditions) via UV-Vis or HPLC.

- Rate Constants : Ester hydrolysis (pH 7.4, 37°C) shows t₁/₂ of 8–12 hr, influenced by electron-withdrawing substituents on the benzoyl group.

- Leaving Group Ability : The 3,4-dimethoxybenzoyloxy group exhibits lower reactivity compared to nitro-substituted analogs due to electron-donating methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.